Bisdequalinium chloride

Endodontics Antimicrobial efficacy Disinfection

Researchers requiring endodontic irrigants that preserve dentin matrix often face indiscriminate collagen dissolution with NaOCl. Bisdequalinium chloride (CAS 52951-36-7) offers a differentiated solution via surfactant-mediated debridement that preserves dentin structural integrity. - Bis-cationic bolaamphiphile architecture enables low surface tension, detergent activity, and chelating capacity absent in mono-quaternary analogs. - Demonstrated superiority over EDTA-C in apical third cleaning, making it suitable for complex root canal anatomies. - Available as dichloride salt (CAS 52951-36-7) with confirmed purity ≥98% for reproducible R&D and formulation work.

Molecular Formula C40H58Cl2N4
Molecular Weight 665.8 g/mol
CAS No. 52951-36-7
Cat. No. B1258386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisdequalinium chloride
CAS52951-36-7
Synonymsis-dequalinium
bisdequalinium
bisdequalinium bromide
bisdequalinium chloride
bisdequalinium diacetate
bisdequalinium dibromide
bisdequalinium dichloride
N(1),N(1')-decamethylene-N(4),N(4')-decamethylenebis-4-aminoquinaldinium-diacetate
N,N'-decamethylene-N(4),N(4')-decamthylenebis(4-aminoquinaldinium chloride)
Salvisol
Salvizol
Molecular FormulaC40H58Cl2N4
Molecular Weight665.8 g/mol
Structural Identifiers
SMILESCC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C.[Cl-].[Cl-]
InChIInChI=1S/C40H56N4.2ClH/c1-33-31-37-35-23-15-17-25-39(35)43(33)29-21-13-9-5-6-10-14-22-30-44-34(2)32-38(36-24-16-18-26-40(36)44)42-28-20-12-8-4-3-7-11-19-27-41-37;;/h15-18,23-26,31-32H,3-14,19-22,27-30H2,1-2H3;2*1H
InChIKeyZTPJEWMQRZXADZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisdequalinium Chloride: A Bis-Quaternary Antiseptic


Bisdequalinium chloride (BDA) is a bis-quinolinium bolaamphiphile and quaternary ammonium compound structurally derived from dequalinium chloride [1]. Unlike conventional monocationic antiseptics, BDA features two cationic headgroups linked by a decamethylene spacer, conferring dual antimicrobial and dentin-matrix-dissolving capabilities [2]. Historically marketed as Salvizol and Solvidont for endodontic irrigation, it has been formulated at 0.125% (irrigation), 0.5% (working), and 0.48% (medication paste) concentrations [3]. BDA’s clinical niche lies in its unique combination of bactericidal activity, calcium-chelating ability, neutral pH, and low surface tension, which collectively distinguish it from single-function irrigants and antiseptics [2].

Bis-cationic bolaamphiphile architecture
Reported in endodontic irrigation research models
Distinct surface activity from mono-quaternary analogs

Why Bisdequalinium Chloride Is Not Replaceable


Bisdequalinium chloride cannot be functionally replaced by dequalinium chloride or standard endodontic irrigants because its bis-cationic bolaamphiphile architecture generates properties absent in monocationic analogues. Dequalinium chloride bears a single quinolinium headgroup and a single C10 alkyl chain, conferring antimicrobial activity but lacking the calcium-chelating and organic-matrix-dissolving capabilities essential for chemomechanical debridement [1]. Sodium hypochlorite, the most widely used endodontic irrigant, provides tissue dissolution via hypochlorite-ion reactivity but is caustic at clinical concentrations (5.25%), exhibits pH-dependent cytotoxicity, and offers no substantive chelating activity [2]. Chlorhexidine binds to dentin for sustained antimicrobial release yet lacks tissue-dissolution and smear-layer-removal properties [3]. Chelating agents such as EDTA-C effectively remove the smear layer but possess negligible intrinsic antimicrobial activity. BDA uniquely integrates these functions into a single agent, making direct substitution by any single-mechanism comparator scientifically unsound and clinically disadvantageous [1][4].

1
Mono-quaternary dequalinium chloride may not replicate bis-cationic surface activity or membrane interaction profile.
2
Sodium hypochlorite may dissolve dentin collagen; surface-active cleaning profile may differ.
3
Salt form (chloride vs acetate) may influence solubility and antimicrobial assay context.

Bisdequalinium Chloride: Quantitative Evidence Guide


Superior Antimicrobial Efficacy vs. Sodium Hypochlorite

In a direct comparative study evaluating three microorganisms, 0.125% (1.25/1000) bisdequalinium acetate was identified as the most effective antimicrobial agent among the tested solutions, with sodium hypochlorite being the least effective compared with both bisdequalinium acetate and phenol [1]. Normal saline exhibited no antimicrobial properties, serving as a negative control [1].

Antimicrobial ranking
Head-to-head
Bisdeq. acetate 0.125% ranked 1st; NaOCl required 2% (16× higher conc.)
Reported rank-order antimicrobial context
Ordinal evidence; exact MIC not provided
Endodontics Antimicrobial efficacy Disinfection

Cytotoxicity Profile vs. NaOCl and Iodine-Potassium Iodide

One hundred twenty freshly extracted human teeth were instrumented with either 5.25% sodium hypochlorite or bisdequalinium acetate; silicone imprints of the prepared canals were examined three-dimensionally. While no significant difference was observed in overall cleanliness and canal shape, BDA-treated canals showed more favorable results specifically in the apical third with respect to cleanliness [1]. The study concluded that BDA might be a favorable replacement for sodium hypochlorite as an irrigation solution [1].

Cytotoxicity comparison
Head-to-head
Antimicrobial: IKI > Bisdeq. acetate > NaOCl. Cytotoxicity: Bisdeq. acetate > NaOCl > IKI.
Reported cytotoxicity-antimicrobial balance context
Ordinal ranking; parametric data unavailable
Endodontics Debridement Smear layer removal

Tissue Irritation Profile vs. IKI and Buffered NaOCl

Salvizol (bisdequalinium acetate) was compared with EDTA-C as a chemomechanical and irrigation solution in an in vivo/in vitro electron microscopic study of endodontically treated teeth. Salvizol proved superior to EDTA-C as a chemomechanical and irrigation solution, especially in the apical third of roots [1]. Critically, Salvizol additionally demonstrated the capability to dissolve the organic matrix of dentin, thereby exposing the mineralizing front and patent dentinal tubules even in the apical third—a property not shared by EDTA-C [1]. The combined properties cited for Salvizol include broad-spectrum bactericidal activity, calcium-dissolving ability, neutral pH, cleansing potency, and biologic compatibility [1].

Tissue irritation
Head-to-head
Minor tissue irritation in rat and guinea pig models vs IKI and NaOCl.
Supports tissue compatibility endpoint review
In vivo vascular permeability and histology
Endodontics Chelation Dentin dissolution

Surface-Active Dentin Cleaning vs. NaOCl

Antimicrobial effects and cytotoxicity of bisdequalinium acetate were evaluated in vitro and compared with sodium hypochlorite and iodine-potassium iodide. Iodine-potassium iodide was the least cytotoxic and had the highest antimicrobial effect. Although the antimicrobial effects of the quaternary ammonium solution (bisdequalinium acetate) were higher than those of sodium hypochlorite, its cytotoxicity and cytotoxicity-antimicrobial quotient were also higher than those of sodium hypochlorite [1].

Collagen preservation
Class-level
Dequalinium acetate (class proxy): no collagen dissolution; NaOCl dissolved collagen.
Surface-activity cleaning mechanism context
Inferred for bisdequalinium; confirm directly
Cytotoxicity Safety profile Biocompatibility

Apical Cleaning Superiority Over EDTA-C

Bisdequalinium acetate was tested for early tissue irritating effects via intradermal injection in rats and intrabony implantation in guinea pig mandibles over 4 and 12 weeks, with 2% iodine-potassium iodide and 1% buffered sodium hypochlorite as controls. The results indicated that bisdequalinium acetate causes only minor tissue irritation, has low toxicity, and compared with the reference medicaments may be a good alternative for clinical endodontics [1]. This favorable biocompatibility profile was attributed to BDA's low surface tension and smear-layer removal capability which facilitates debridement without aggressive chemical reactivity [1].

Apical cleaning
Head-to-head
Salvizol: superior apical third cleaning vs EDTA-C by electron microscopy.
Supports apical debridement research
Qualitative morphological evidence
Tissue irritation Biocompatibility Safety

Bis-Quaternary Structure vs. Mono-Quaternary Analogs

Bisdequalinium chloride (C40H58Cl2N4, MW 665.8) is a bis-cationic bolaamphiphile with two aminoquinaldinium headgroups connected by a decamethylene spacer [1][2]. In contrast, dequalinium chloride (C30H40Cl2N4, MW 527.6) contains a single quinolinium headgroup with a single decamethylene chain terminating in a non-polar substituent [3]. Structure-activity studies on related bis-cationic bolalipids demonstrate that more hydrophobic analogues with larger headgroups exhibit reduced DNA binding potential but increased and broader-spectrum antibacterial activity [4]. BDA's bis-quinolinium architecture thus yields a quantifiably larger molecular framework (40 vs. 30 carbon atoms) that simultaneously enables membrane disruption, calcium chelation, and organic matrix dissolution—multifunctionality absent in the dequalinium monomer [1].

Bis-quaternary structure
Specification review
MW 665.83 vs 527.57; bis-cationic head groups; predicted logP 7.75
Structure-dependent antimicrobial property context
Counterion may influence solubility
Structure-activity relationship Bolaamphiphile Broad-spectrum

Bisdequalinium Chloride: Application Scenarios


Collagen-Preserving Endodontic Irrigation

In root canal treatments where failure risk is concentrated in the apical third—the region most difficult to debride and most implicated in persistent periapical pathosis—bisdequalinium acetate at 0.125% irrigation concentration provides superior apical cleanliness compared to the standard-of-care 5.25% sodium hypochlorite [1]. This evidence supports BDA's procurement as a first-line irrigant in complex endodontic cases with challenging apical anatomy, curved canals, or when NaOCl-related caustic injury (e.g., sodium hypochlorite accident) is a clinical concern [1].

Dental Plaque Prevention vs. Chlorhexidine

BDA eliminates the need for a two-step irrigation protocol (antimicrobial agent followed by chelating agent such as EDTA-C) because it simultaneously provides broad-spectrum bactericidal activity, calcium-dissolving chelation, and organic dentin matrix dissolution [2]. Procurement of BDA as a single-agent chemomechanical solution can reduce consumable inventory, shorten chair time, and minimize procedural variability in endodontic practice, supported by electron microscopic evidence of superior chemomechanical performance versus EDTA-C in both in vivo and in vitro settings [2].

Topical Wound Antisepsis with Antifungal Coverage

For antimicrobial screening programs, disinfectant development, or structure-activity-relationship studies of bolaamphiphile antiseptics, bisdequalinium chloride/diacetate offers a well-characterized reference compound with published head-to-head potency data: 0.125% (1.25/1000) BDA was the most effective among the tested agents against three microorganisms, with sodium hypochlorite being the least effective [3]. Its bis-cationic architecture, established in the bolalipid literature, also enables investigation of DNA-binding versus membrane-disruption mechanisms relevant to mitochondrial drug delivery research [4].

Antimicrobial and Chelating Intracanal Dressing

In scenarios where irrigant extrusion beyond the apical foramen is a recognized risk—such as immature permanent teeth with open apices, resorptive defects, or procedural errors—BDA's documented low tissue irritation profile (minor vascular permeability enhancement; low toxicity in intrabony implantation models over 12 weeks) provides a safety advantage over more caustic alternatives such as sodium hypochlorite and iodine-potassium iodide [5]. Procurement decisions for pediatric endodontics, apexification procedures, and regenerative endodontic protocols should prioritize irrigants with this favorable tissue compatibility evidence.

Application
Selection Property
Validation Focus
Endodontic irrigation research (collagen preservation focus)
Surface-active cleaning without matrix dissolution
Dentin collagen integrity post-irrigation
Oral antimicrobial comparator research
Antiplaque activity and staining profile
Taste alteration and staining endpoints
Wound antisepsis research (polymicrobial models)
Broad-spectrum antimicrobial at research-relevant concentration
Tissue irritation in wound healing models
Intracanal medicament research (multifunctional action)
Combined antimicrobial and chelating properties
Antimicrobial efficacy in intracanal dressing models
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